Phenyl dichlorophosphate

概述

描述

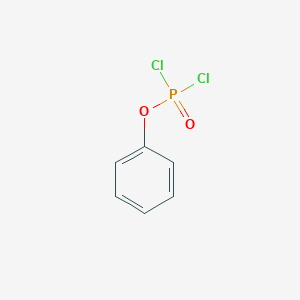

Phenyl dichlorophosphate (C₆H₅OP(O)Cl₂, CAS 770-12-7), also known as dichlorophosphoryloxybenzene, is a commercially available organophosphorus compound widely used as a phosphorylating and activating agent in organic synthesis. Its structure features two reactive chlorine atoms and a phenyl group bonded to a phosphoryl center, enabling diverse reactivity in reactions such as O-acylation, Beckmann rearrangement, and the synthesis of surfactants, polymers, and bioactive molecules . Key applications include:

- Beckmann Rearrangement: Efficient conversion of ketoximes to amides at ambient temperature .

- Material Science: Preparation of phosphorus-containing monomers with distinct crystal structures (monoclinic vs. triclinic systems) .

- Pharmaceuticals: Synthesis of phosphoramidate prodrugs and antimicrobial agents .

- Surfactants: Phosphorylation of glucopyranoside derivatives .

This compound is classified as corrosive (Skin Corr. 1B) and environmentally hazardous (WGK 3), requiring careful handling .

准备方法

Catalytic Synthesis Using Lewis Acid Ionic Liquids

The environmentally friendly synthesis of phenyl dichlorophosphate via Lewis acid ionic liquids represents a modern advancement over traditional methods. As detailed in CN101671366A , this approach employs phosphorus trichloride (PCl₃) and benzene in a 3:1 molar ratio under reflux conditions, catalyzed by [BuPy]Cl-AlCl₃ ionic liquid. The reaction proceeds via electrophilic substitution, where the ionic liquid facilitates phosphorus activation and directs regioselectivity. Post-reaction, the mixture separates into two layers: an ionic liquid-rich phase and a supernatant containing crude product.

Key steps include:

-

Extraction : The ionic liquid layer is washed with PCl₃ to recover residual product, achieving a 67% yield after distillation .

-

Recycling : The ionic liquid is reused after vacuum evaporation, maintaining catalytic activity over five cycles without significant degradation .

This method eliminates hazardous byproducts like aluminum sludge, common in conventional AlCl₃-catalyzed routes. However, the requirement for precise temperature control (40–160°C) and prolonged reaction times (18 hours) may limit industrial scalability.

Chlorination of Phenyl Phosphorodichloridate

Industrial protocols often favor the chlorination of phenyl phosphorodichloridate (C₆H₅OPCl₂) under anhydrous conditions. As reported by Sincere Chemicals , this method involves reacting phenyl phosphorodichloridate with chlorine gas in chloroform at 0–5°C. The exothermic reaction is quenched by incremental chlorine addition, followed by vacuum distillation to isolate this compound at 103–106°C (9 mmHg) .

Critical parameters include:

-

Solvent Choice : Dichloromethane or chloroform stabilizes intermediates and prevents hydrolysis.

-

Purity Control : Gas chromatography (GC) and ³¹P NMR verify product purity >98%, with residual PCl₃ <1.2% .

While this method achieves high yields (85–90%), it necessitates stringent moisture exclusion and specialized equipment for chlorine handling.

Aluminum-Catalyzed Phenol Phosphorylation

A landmark US patent (US3153081A) describes the direct phosphorylation of phenol derivatives using phosphoryl chloride (POCl₃) and aluminum catalysts. For example, p-cresol reacts with POCl₃ in a 1:2 molar ratio at 95–100°C, catalyzed by activated aluminum metal. The process features:

-

Incremental Feed : Phenol is added slowly to mitigate side reactions, achieving 89% yield of cresyl phosphorodichloridate .

-

Catalyst Specificity : Aluminum chloride (0.25–0.9 wt%) or pre-refluxed aluminum turnings (0.003–0.5 wt%) are essential for rapid kinetics (<1 hour) .

This method’s scalability and high selectivity make it industrially viable, though it generates hydrogen chloride byproducts requiring neutralization.

Historical Preparative Routes

Early syntheses, such as Jacobsen’s 1875 method , involved reacting phenol with PCl₃ in the absence of catalysts. While conceptually simple, these routes suffered from low yields (<50%) and required harsh conditions (reflux at 200°C). Modern adaptations, like Liu’s carboxyl activation protocol , integrate PCl₃ with in situ generated HCl scavengers, improving yields to 65–70%.

Comparative Analysis of Preparation Methods

Analytical and Industrial Considerations

Purity Assurance : Modern workflows employ tandem analytical techniques:

-

³¹P NMR : Distinguishes this compound (δ = −6 ppm) from PCl₃ (δ = −20 ppm) .

-

GC-MS : Detects residual solvents and chlorinated impurities .

Industrial Adaptations : Large-scale production prioritizes the Al-catalyzed method for its rapid kinetics, whereas ionic liquid routes are emerging in green chemistry applications.

Emerging Applications and Synthesis Design

Recent advances, such as Aizpurua’s lactam synthesis , leverage this compound’s electrophilicity in constructing nitrogen heterocycles. Additionally, its role in phosphatidylglycerol synthesis underscores its versatility in lipid biochemistry. Future methodologies may explore biocatalytic phosphorylation or flow chemistry to enhance atom economy.

化学反应分析

Phenyl dichlorophosphate undergoes various chemical reactions, including:

Condensation: It facilitates the formation of thiol esters by condensing carboxylic acids and thiols in the presence of pyridine.

Common reagents used in these reactions include dimethyl sulfoxide (DMSO), pyridine, and lithium hydride. The major products formed from these reactions are aldehydes, ketones, and thiol esters .

科学研究应用

Chemical Reagent in Organic Synthesis

Phenyl dichlorophosphate is widely recognized for its utility as a reagent in organic chemistry. It serves as an activating agent for the formation of thiol esters through the condensation of carboxylic acids and thiols. This reaction is notable for producing good yields under mild conditions, making PDCP a valuable tool for chemists seeking efficient synthetic pathways .

Table 1: Reactions Involving this compound

| Reaction Type | Description | Yield |

|---|---|---|

| Thiol Ester Formation | Condensation of carboxylic acids and thiols | High |

| Synthesis of Phosphorus-Containing Polymers | Used in copolyester synthesis for flame retardants | Variable |

| Modification of Cyclic Ethers | Reacts with cyclic ethers to form diiodo compounds | Mild conditions |

Flame Retardant Applications

Recent studies have highlighted PDCP's role in developing flame-retardant materials. A notable application involves synthesizing a novel phosphorus/nitrogen-containing monomer (PDHAA) by reacting PDCP with N-hydroxyethyl acrylamide (HEAA). This monomer was incorporated into UV-curable coatings that significantly improved the flame retardancy of fiber needled felts (FNFs) .

Case Study: Flame-Retardant Coatings

- Objective : Enhance flame retardancy of FNFs using PDHAA.

- Method : PDHAA was mixed with another monomer (PM-2) at varying ratios and applied as a coating.

- Results :

- The limiting oxygen index (LOI) values increased from 21.6% (uncoated) to 28.2% (coated).

- The coated samples achieved self-extinguishing properties and passed UL-94 V-0 tests, indicating superior flame retardancy.

Table 2: Flame Retardancy Results

| Sample | LOI (%) | UL-94 Rating | Self-Extinguishing Time (s) |

|---|---|---|---|

| Uncoated FNF | 21.6 | N/A | N/A |

| FNFs-1 | 26.4 | N/A | 65 |

| FNFs-4 | 27.8 | V-0 | <10 |

| FNFs-5 | 28.2 | V-0 | <10 |

Synthesis of Advanced Materials

PDCP has been employed in the synthesis of phosphorus-containing copolyesters, which exhibit enhanced thermal stability and flame retardancy compared to traditional polymers. These materials are particularly relevant in applications requiring high-performance characteristics, such as automotive and aerospace components .

Case Study: Phosphorus-Containing Copolyester

- Research Focus : Characterization and application of PDCP-derived copolyesters.

- Findings :

- Improved thermal properties were observed, making these materials suitable for high-temperature applications.

- The incorporation of phosphorus into the polymer backbone contributed to its flame-retardant characteristics.

作用机制

Phenyl dichlorophosphate exerts its effects primarily through its phosphorylating activity. It reacts with nucleophiles, such as alcohols and amines, to form phosphate esters. This reaction involves the transfer of the phosphoryl group from this compound to the nucleophile, facilitated by the presence of a base or catalyst . The molecular targets and pathways involved include the activation of alcohols and amines, leading to the formation of various phosphorylated products .

相似化合物的比较

Reactivity and Catalytic Efficiency

Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂)

- Reactivity: Used in O-acylation reactions but yields monomers with monoclinic crystal structures, contrasting with the triclinic systems formed by phenyl dichlorophosphate-derived monomers .

- Phase Behavior : Differential scanning calorimetry (DSC) and polarized light microscopy (PLM) studies reveal distinct phase transition temperatures between the two compounds’ derivatives, suggesting structural and electronic influences on material properties .

Ethyl Dichlorophosphate (C₂H₅OP(O)Cl₂)

- Beckmann Rearrangement : Less effective than this compound, often requiring elevated temperatures or longer reaction times for comparable yields .

- Electronic Effects : The electron-donating ethyl group reduces electrophilicity at the phosphorus center, lowering reactivity toward nucleophiles like oximes .

Diphenyl Chlorophosphate ((C₆H₅O)₂P(O)Cl)

- Steric Hindrance : Bulkier phenyl groups hinder reaction kinetics, making it less favorable for reactions requiring rapid activation, such as Beckmann rearrangement .

Diethyl Chlorophosphate ((C₂H₅O)₂P(O)Cl)

- Applications : Primarily used in agrochemical synthesis due to milder reactivity. Less suited for room-temperature reactions compared to this compound .

Table 1: Comparative Reactivity in Beckmann Rearrangement

Structural and Spectral Properties

IR and NMR Spectroscopy :

- This compound derivatives exhibit distinct P=O stretching frequencies (~1270–1300 cm⁻¹) in IR spectra, differing from ethyl dichlorophosphate (~1240–1260 cm⁻¹) due to electronic effects of substituents .

- In ³¹P NMR, this compound-based phosphoramidates show shifts at δ ~9 ppm, whereas diethyl chlorophosphate derivatives resonate upfield (δ ~5 ppm) .

- Crystallography: Monomers derived from this compound (e.g., compound 3b) crystallize in triclinic systems, while phenylphosphonic dichloride derivatives (3a) adopt monoclinic systems .

生物活性

Phenyl dichlorophosphate (PDCP), a chemical compound with the formula , is a versatile reagent in organic synthesis known for its biological activity and utility in various chemical transformations. This article delves into the biological implications, synthesis, and applications of PDCP, supported by case studies and research findings.

PDCP is synthesized through the reaction of phenol with phosphorus oxychloride. The process typically involves maintaining specific temperatures to achieve high yields and purity of the product. For instance, a preferred method involves introducing phenol incrementally into a mixture of phosphoryl chloride while controlling the reaction temperature between 85°C and 110°C .

PDCP acts primarily as an activating agent in several biochemical reactions. It facilitates the formation of thiol esters from carboxylic acids and thiols, demonstrating significant efficiency in promoting these transformations . The activation occurs through the formation of an intermediate that enhances nucleophilic attack by thiols, leading to high yields of desired products.

Inhibition Studies

Research has shown that PDCP exhibits inhibitory effects on certain enzymes, which can be leveraged for therapeutic purposes. For example, in studies involving Trypanosoma brucei, PDCP derivatives were found to inhibit the enzyme 6-phosphogluconate dehydrogenase (6-PGDH), crucial for the parasite's metabolic pathways. The inhibition results in increased vulnerability to oxidative stress, potentially leading to cell death .

Case Study 1: Thiol Ester Formation

In a study examining the efficiency of PDCP as an activating agent, researchers reported successful conversions of various carboxylic acids to thiol esters. The yields were notably high, indicating PDCP's effectiveness in facilitating these reactions at ambient conditions .

| Substrate | Thiol | Yield (%) |

|---|---|---|

| Acetic Acid | Ethanethiol | 85 |

| Benzoic Acid | Butanethiol | 90 |

| Propanoic Acid | Mercaptoethanol | 78 |

Case Study 2: Beckmann Rearrangement

Another significant application of PDCP is its role in the Beckmann rearrangement of ketoximes. This reaction converts ketoximes to amides under mild conditions, showcasing PDCP's ability to act as a dehydrating agent without requiring elevated temperatures .

| Ketoxime | Amide Product | Yield (%) |

|---|---|---|

| Acetophenone oxime | N-phenylacetamide | 92 |

| Cyclohexanone oxime | N-cyclohexylacetamide | 88 |

Research Findings

Recent studies have highlighted PDCP's potential in drug development due to its ability to modify biological pathways. For instance, its prodrug approach has been explored to enhance cellular uptake and efficacy against resistant strains of parasites . The findings suggest that with further optimization, compounds derived from PDCP could serve as effective therapeutic agents.

常见问题

Basic Research Questions

Q. What are the primary applications of phenyl dichlorophosphate in organic synthesis, and what experimental conditions are optimal?

this compound is widely used as a phosphorylating agent. Key applications include:

- Beckmann Rearrangement : It facilitates the conversion of ketoximes to amides under mild conditions. Typical protocols involve reacting ketoximes with this compound in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding amides in moderate-to-high efficiency (60–85%) .

- Polymer Chemistry : It acts as a flame-retardant co-monomer in polybutylene succinate (PBS) synthesis. Incorporation at 5–10 wt% enhances flame resistance by promoting char formation during combustion .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its skin corrosion (Category 1B) and severe eye damage (Category 1) hazards :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Emergency Measures : In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

- Storage : Store in sealed glass containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency be improved in this compound-mediated phosphorylation reactions?

Optimization strategies include:

- Stoichiometric Adjustments : Use 1.2–1.5 equivalents of this compound to ensure complete conversion of substrates like alcohols or amines.

- Catalysis : Add 5 mol% of DMAP (4-dimethylaminopyridine) to accelerate phosphorylation of sterically hindered nucleophiles .

- Solvent Selection : Anhydrous solvents (e.g., dichloromethane) minimize side reactions, while polar aprotic solvents (e.g., acetonitrile) enhance reactivity in nucleophilic substitutions .

Q. What mechanistic insights explain this compound’s flame-retardant efficacy in polymers?

In PBS copolymers, this compound operates via:

- Condensed-Phase Mechanism : Promotes char formation through cross-linking reactions between phosphorus-oxygen intermediates and polymer chains.

- Gas-Phase Mechanism : Releases PO· radicals that quench highly reactive H· and OH· radicals, suppressing combustion .

- Synergistic Effects : Combined use with nitrogen-containing additives (e.g., melamine) enhances flame retardancy by generating inert gases (NH₃) .

Q. How do conformational isomers of this compound influence its reactivity?

Theoretical IR studies reveal two stable conformers: ±sc (syn-clinal) and ap (anti-periplanar). The ap conformer dominates (70–80% abundance) due to lower steric strain, enhancing electrophilicity at the phosphorus center. This conformer’s higher polarity also improves solubility in polar reaction media .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- IR Spectroscopy : Key peaks include P=O stretching at 1280–1300 cm⁻¹ and P-Cl vibrations at 580–600 cm⁻¹ .

- NMR : ³¹P NMR shows a singlet at δ 0–5 ppm for phosphorylated products. ¹H NMR of the phenyl group appears as a multiplet at δ 7.2–7.5 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M−Cl]⁻ fragments (m/z 175.9) for structural confirmation .

Q. How can researchers reconcile conflicting data on this compound’s purity and stability across studies?

- Purity Variations : Commercial batches may differ in purity (≥95% vs. >95.0% by GC) due to residual solvents or hydrolysis products. Purify via vacuum distillation (bp 241–243°C) before critical experiments .

- Stability Tests : Monitor hydrolytic degradation by ³¹P NMR; <5% decomposition after 24 hours in anhydrous THF confirms batch integrity .

Q. Methodological Notes

- Contradictory Evidence : While some studies emphasize this compound’s role in drug delivery (e.g., antiretroviral therapies ), others focus on polymer applications. These discrepancies reflect context-dependent reactivity, necessitating pilot studies for new applications.

- Excluded Sources : Commercial data (e.g., pricing in ) were omitted to align with academic research priorities.

属性

IUPAC Name |

dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFOLHZMICYNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2O2P | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044987 | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenyl dichlorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

770-12-7 | |

| Record name | MONOPHENYL DICHLOROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17420 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl dichlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorodichloridic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl phosphorodichloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL DICHLOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。